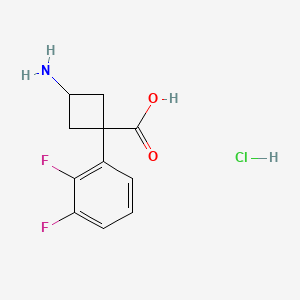![molecular formula C16H21NO3 B13455369 benzyl N-{1-methyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate](/img/structure/B13455369.png)
benzyl N-{1-methyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-{1-methyl-2-oxabicyclo[222]octan-4-yl}carbamate is a complex organic compound featuring a unique bicyclic structureThe bicyclic core, 2-oxabicyclo[2.2.2]octane, is known for its stability and unique chemical properties, making it a valuable scaffold in drug design and synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-{1-methyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate typically involves multiple steps, starting from commercially available precursors. One common method involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile to form the 2-oxabicyclo[2.2.2]octane core . This intermediate can then be further functionalized to introduce the benzyl and carbamate groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities. The scalability of the synthesis is crucial for its application in large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl N-{1-methyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate can undergo various chemical reactions, including:
Oxidation: Conversion of oximes to carbonyl compounds using periodate oxidants.
Reduction: Potential reduction of the carbamate group to amines under specific conditions.
Substitution: Nucleophilic substitution reactions to modify the benzyl group or the carbamate moiety.
Common Reagents and Conditions
Common reagents used in these reactions include sodium periodate for oxidation and reducing agents like lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of oximes can yield carbonyl compounds, while reduction of the carbamate group can produce amines .
Aplicaciones Científicas De Investigación
Benzyl N-{1-methyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of benzyl N-{1-methyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate involves its interaction with specific molecular targets. The bicyclic structure provides a rigid framework that can interact with enzymes and receptors, potentially inhibiting their activity. The carbamate group can form covalent bonds with active site residues, leading to irreversible inhibition .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.2]octane: A similar scaffold used in drug design but with different physicochemical properties.
Cubane: Another rigid scaffold with unique properties but less stable under certain conditions.
Bicyclo[1.1.1]pentane: Known for its compact structure and use in medicinal chemistry.
Uniqueness
Benzyl N-{1-methyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate is unique due to its combination of the 2-oxabicyclo[2.2.2]octane core and the carbamate group, providing a balance of stability and reactivity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C16H21NO3 |
|---|---|
Peso molecular |
275.34 g/mol |
Nombre IUPAC |
benzyl N-(1-methyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate |
InChI |
InChI=1S/C16H21NO3/c1-15-7-9-16(10-8-15,12-20-15)17-14(18)19-11-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,17,18) |
Clave InChI |
XZDCNDFAMAPZNV-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC(CC1)(CO2)NC(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methylimidazo[1,5-a]pyridin-6-amine dihydrochloride](/img/structure/B13455288.png)
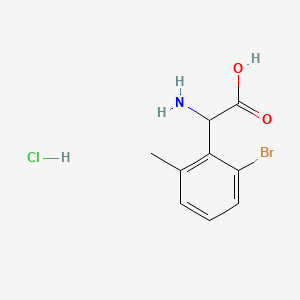
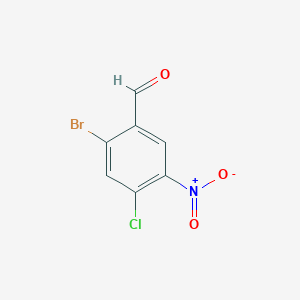

![[3-(Aminomethyl)-1-methylpyrrolidin-3-yl]methanol](/img/structure/B13455322.png)
![1-Oxaspiro[3.3]heptan-6-one](/img/structure/B13455328.png)

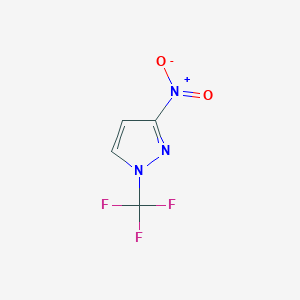
![4-Phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13455345.png)
amine hydrochloride](/img/structure/B13455350.png)
![Tert-butyl 1-cyano-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13455361.png)
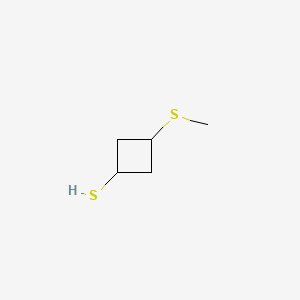
![6',8'-dimethoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B13455364.png)
